molecular formula C25H29N3O5S B6518899 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 933027-77-1

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B6518899
CAS RN: 933027-77-1
M. Wt: 483.6 g/mol
InChI Key: AZCRICFKOUIEMS-UHFFFAOYSA-N
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Description

“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(naphthalen-2-yloxy)acetamide” is a chemical compound. It is related to a class of compounds that have been studied for their potential therapeutic applications .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

Alpha1-adrenergic receptors, which this compound may interact with, are a significant target for various neurological conditions treatment . This includes neurodegenerative and psychiatric conditions .

Alzheimer’s Disease

Studies have shown a connection between Alzheimer’s disease (AD) and alpha1-adrenergic receptors . Therefore, this compound could potentially be used in the treatment or prevention of AD .

Central Nervous System Drug Discovery

The alpha1-adrenergic receptor is also a significant target for new central nervous system (CNS) drug discovery . This compound could potentially be used in the development of new CNS drugs .

5. In Silico and In Vitro Studies This compound has been used in in silico and in vitro studies to understand its interactions with alpha1-adrenergic receptors . These studies can provide valuable insights into the therapeutic potential of this compound .

Protective Effects Against Neurotoxicity

There is some evidence that similar piperazine derivatives may have protective effects against neurotoxicity . Therefore, this compound could potentially be used in the treatment or prevention of neurotoxic conditions .

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic applications, particularly in relation to its interaction with Alpha1-Adrenergic Receptors . This could include in-depth studies of its pharmacokinetics, efficacy, and safety profile.

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-32-24-9-5-4-8-23(24)27-13-15-28(16-14-27)34(30,31)17-12-26-25(29)19-33-22-11-10-20-6-2-3-7-21(20)18-22/h2-11,18H,12-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCRICFKOUIEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(naphthalen-2-yloxy)acetamide

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